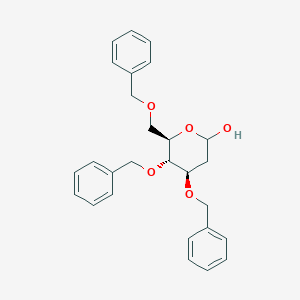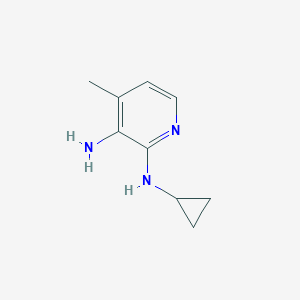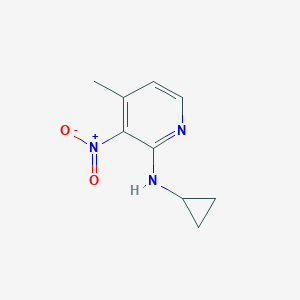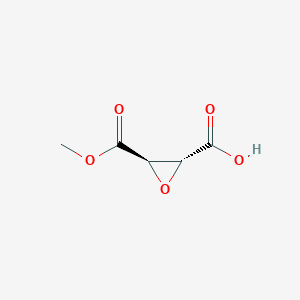
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid, commonly known as MOC-PCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MOC-PCA is a chiral oxirane derivative that has been synthesized using different methods, and its unique structure and properties have made it a promising candidate for various applications.
Mécanisme D'action
The mechanism of action of MOC-PCA is not fully understood, but researchers have proposed that it may act as a reactive intermediate in various chemical reactions. MOC-PCA can undergo ring-opening reactions, which can lead to the formation of various functional groups. The unique structure of MOC-PCA has also been proposed to play a role in its mechanism of action.
Effets Biochimiques Et Physiologiques
MOC-PCA has been shown to have various biochemical and physiological effects. Studies have shown that MOC-PCA can inhibit the growth of cancer cells and viruses. MOC-PCA has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory diseases. However, the exact mechanisms of these effects are not fully understood and require further research.
Avantages Et Limitations Des Expériences En Laboratoire
MOC-PCA has several advantages for lab experiments, including its unique structure and reactivity, which make it a promising candidate for various applications. However, MOC-PCA has some limitations, including its high cost and the difficulty of synthesizing it in large quantities. Additionally, the reactivity of MOC-PCA can make it challenging to handle and store.
Orientations Futures
There are several future directions for the research on MOC-PCA. One potential direction is the development of new synthesis methods that can produce MOC-PCA in larger quantities and at a lower cost. Additionally, further research is needed to fully understand the mechanism of action of MOC-PCA and its potential applications in drug discovery and other fields. Finally, the development of new derivatives of MOC-PCA with improved properties and reactivity could lead to new applications and discoveries.
Méthodes De Synthèse
MOC-PCA can be synthesized using different methods, including the reaction of (S)-2-chloropropionic acid with potassium hydroxide, followed by the reaction with dimethyl sulfate and sodium hydride. Another method involves the reaction of (S)-2-chloropropionic acid with sodium methoxide, followed by the reaction with ethylene oxide and sodium hydroxide. The synthesis of MOC-PCA requires careful control of reaction conditions and purification steps to obtain a pure compound.
Applications De Recherche Scientifique
MOC-PCA has shown promising results in various scientific research applications. One of the most significant applications of MOC-PCA is in the field of drug discovery. Researchers have found that MOC-PCA can be used as a building block for the synthesis of various drug molecules, including antiviral, anticancer, and anti-inflammatory drugs. MOC-PCA has also been used as a chiral auxiliary in asymmetric synthesis, which has enabled the synthesis of chiral compounds with high enantioselectivity.
Propriétés
Numéro CAS |
150134-07-9 |
|---|---|
Nom du produit |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic Acid |
Formule moléculaire |
C5H6O5 |
Poids moléculaire |
146.1 g/mol |
Nom IUPAC |
(2R,3R)-3-methoxycarbonyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C5H6O5/c1-9-5(8)3-2(10-3)4(6)7/h2-3H,1H3,(H,6,7)/t2-,3-/m1/s1 |
Clé InChI |
HOMGCVPJOFSUEQ-PWNYCUMCSA-N |
SMILES isomérique |
COC(=O)[C@H]1[C@@H](O1)C(=O)O |
SMILES |
COC(=O)C1C(O1)C(=O)O |
SMILES canonique |
COC(=O)C1C(O1)C(=O)O |
Synonymes |
2,3-Oxiranedicarboxylicacid,monomethylester,(2R,3R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



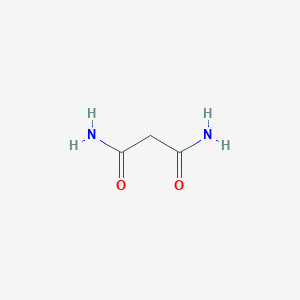
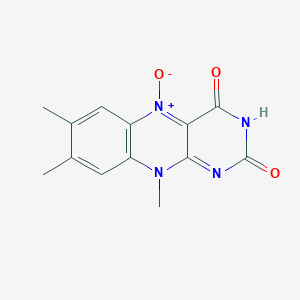
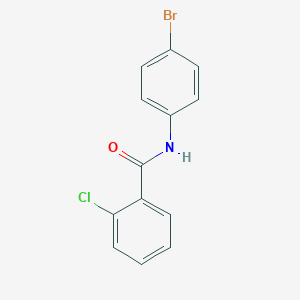
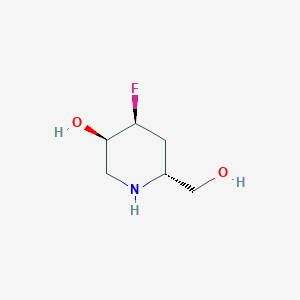
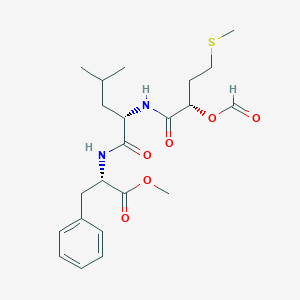
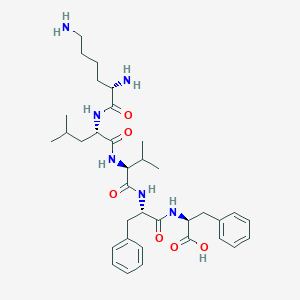
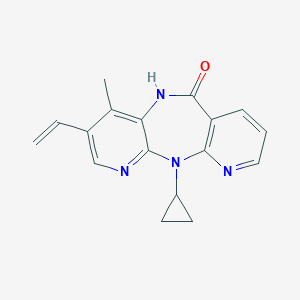
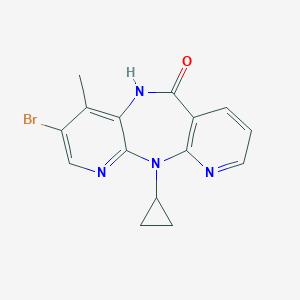
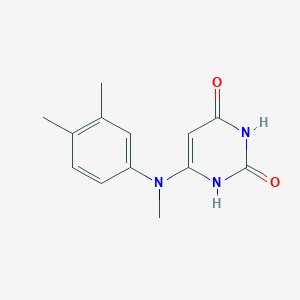
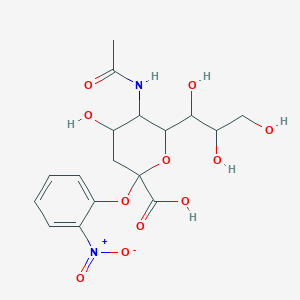
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
